molecular formula C8H15FO B3344021 2-Octanone, 8-fluoro- CAS No. 592-92-7

2-Octanone, 8-fluoro-

Cat. No.: B3344021
CAS No.: 592-92-7
M. Wt: 146.2 g/mol
InChI Key: YEKQSDXITOWYPL-UHFFFAOYSA-N
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Description

2-Octanone, 8-fluoro- is an organic compound with the molecular formula C8H15FO It is a derivative of 2-Octanone, where one of the hydrogen atoms is replaced by a fluorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanone, 8-fluoro- can be achieved through several methods. One common approach involves the fluorination of 2-Octanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.

Industrial Production Methods

Industrial production of 2-Octanone, 8-fluoro- may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 8-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert 2-Octanone, 8-fluoro- to its corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Octanone, 8-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Octanone, 8-fluoro- involves its interaction with various molecular targets. The fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Octanone: The non-fluorinated parent compound.

    3-Octanone: An isomer with the ketone group at the third position.

    4-Octanone: Another isomer with the ketone group at the fourth position.

Uniqueness

2-Octanone, 8-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorination can enhance the compound’s stability, lipophilicity, and bioavailability, making it more suitable for specific applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

8-fluorooctan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQSDXITOWYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207941
Record name 2-Octanone, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-92-7
Record name 8-Fluoro-2-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octanone, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanone, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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